molecular formula C6H6N2OS B13813594 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile

2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile

Cat. No.: B13813594
M. Wt: 154.19 g/mol
InChI Key: BHFLALQIORYSHV-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile is a heterocyclic compound that contains an oxazole ring and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the sulfanyl and nitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the sulfanyl and nitrile functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile is unique due to the combination of the oxazole ring with the sulfanyl and nitrile groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C6H6N2OS/c1-5-4-6(8-9-5)10-3-2-7/h4H,3H2,1H3

InChI Key

BHFLALQIORYSHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)SCC#N

Origin of Product

United States

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